molecular formula C9H11BrO B2595638 1-Bromo-2-ethyl-4-methoxybenzene CAS No. 34881-44-2

1-Bromo-2-ethyl-4-methoxybenzene

Cat. No.: B2595638
CAS No.: 34881-44-2
M. Wt: 215.09
InChI Key: OJGXNQVFIXZTSA-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-4-methoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methoxy group. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

1-Bromo-2-ethyl-4-methoxybenzene is used in various fields of scientific research:

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-ethyl-4-methoxybenzene is the benzene ring in organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The interaction of This compound with its targets involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by This compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions, which is crucial for the stability of organic compounds .

Result of Action

The result of the action of This compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the electrophilic aromatic substitution .

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution may vary depending on the temperature and pressure conditions . Additionally, the presence of other substances, such as catalysts, can also affect the reaction rate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethyl-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as 2-ethyl-4-methoxyphenol when hydroxide is the nucleophile.

    Oxidation: Products include 2-ethyl-4-methoxybenzoic acid or 2-ethyl-4-methoxybenzaldehyde.

    Reduction: The major product is 2-ethyl-4-methoxybenzene.

Comparison with Similar Compounds

  • 1-Bromo-4-ethyl-2-methoxybenzene
  • 2-Bromoanisole
  • 4-Bromoanisole

Uniqueness: 1-Bromo-2-ethyl-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of both an ethyl and a methoxy group in specific positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .

Properties

IUPAC Name

1-bromo-2-ethyl-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGXNQVFIXZTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34881-44-2
Record name 1-bromo-2-ethyl-4-methoxybenzene
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